(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol: is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique structure, which includes an octahydro-isoindole ring system with a hydroxyl group at the 5-position . It is a chiral molecule with specific stereochemistry, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,5R,7aR)-octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding isoindole derivatives. One common method includes the hydrogenation of isoindole precursors under high pressure in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often require temperatures ranging from 50°C to 100°C and hydrogen pressures of 50-100 psi .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Fully saturated derivatives
Substitution: Functionalized isoindole derivatives
Scientific Research Applications
(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AS,5R,7aR)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its reactivity and binding affinity to biological targets . The compound may exert its effects through the modulation of enzyme activity, receptor binding, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3aS,5S,7aR)-octahydro-1H-isoindol-5-ol hydrochloride
- tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
Uniqueness
(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5-position, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aS,5R,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
DPOLLBMYIRHSRA-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]2C[C@@H]1O |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.